molecular formula C20H20O5 B12525830 8-(Benzyloxy)-3-(hydroxymethyl)-5,6-dimethoxynaphthalen-1-ol CAS No. 693784-41-7

8-(Benzyloxy)-3-(hydroxymethyl)-5,6-dimethoxynaphthalen-1-ol

Cat. No.: B12525830
CAS No.: 693784-41-7
M. Wt: 340.4 g/mol
InChI Key: VJJQJAOWGCOSGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Benzyloxy)-3-(hydroxymethyl)-5,6-dimethoxynaphthalen-1-ol is a complex organic compound characterized by its unique naphthalene structure substituted with benzyloxy, hydroxymethyl, and dimethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Benzyloxy)-3-(hydroxymethyl)-5,6-dimethoxynaphthalen-1-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Naphthalene Core: The naphthalene core can be synthesized through a Friedel-Crafts acylation reaction, followed by cyclization.

    Introduction of Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

    Hydroxymethylation: The hydroxymethyl group is added through a formylation reaction, followed by reduction.

    Methoxylation: The dimethoxy groups are introduced using methanol and a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-(Benzyloxy)-3-(hydroxymethyl)-5,6-dimethoxynaphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The benzyloxy group can be reduced to a benzyl group using hydrogenation.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride and alkyl halides for nucleophilic substitution.

Major Products

    Oxidation: 8-(Benzyloxy)-3-(carboxymethyl)-5,6-dimethoxynaphthalen-1-ol.

    Reduction: 8-(Benzyl)-3-(hydroxymethyl)-5,6-dimethoxynaphthalen-1-ol.

    Substitution: Various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

8-(Benzyloxy)-3-(hydroxymethyl)-5,6-dimethoxynaphthalen-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Studied for its potential pharmacological activities, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 8-(Benzyloxy)-3-(hydroxymethyl)-5,6-dimethoxynaphthalen-1-ol involves its interaction with specific molecular targets. The benzyloxy and hydroxymethyl groups play a crucial role in binding to target proteins or enzymes, modulating their activity. The dimethoxy groups contribute to the compound’s stability and solubility, enhancing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Benzyloxy)-3-(hydroxymethyl)-5,6-dimethoxynaphthalen-1-ol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structural complexity allows for diverse modifications, making it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

693784-41-7

Molecular Formula

C20H20O5

Molecular Weight

340.4 g/mol

IUPAC Name

3-(hydroxymethyl)-5,6-dimethoxy-8-phenylmethoxynaphthalen-1-ol

InChI

InChI=1S/C20H20O5/c1-23-18-10-17(25-12-13-6-4-3-5-7-13)19-15(20(18)24-2)8-14(11-21)9-16(19)22/h3-10,21-22H,11-12H2,1-2H3

InChI Key

VJJQJAOWGCOSGB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C(=CC(=C2)CO)O)C(=C1)OCC3=CC=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.